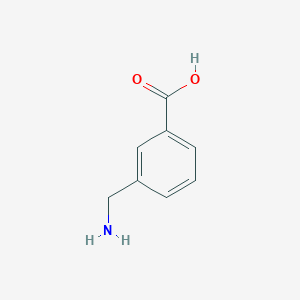

3-(Aminomethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWYUZQBLVUEPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333445 | |

| Record name | 3-(aminomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2393-20-6 | |

| Record name | 3-(aminomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Aminomethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Aminomethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(aminomethyl)benzoic acid, a versatile building block in medicinal chemistry and pharmaceutical development. This document details its chemical and physical properties, synthesis, analytical methods, and known biological activities, presenting data in a structured and accessible format for laboratory and research applications.

Chemical and Physical Properties

This compound, also known as m-(aminomethyl)benzoic acid, is a substituted aromatic amino acid. It is commonly available as a free base or as a more stable hydrochloride salt.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound hydrochloride |

| CAS Number | 2393-20-6[1] | 876-03-9[2][3] |

| Molecular Formula | C₈H₉NO₂[1] | C₈H₉NO₂ · HCl[2] |

| Molecular Weight | 151.16 g/mol [1] | 187.62 g/mol [2][4] |

| Appearance | Solid | White to off-white solid |

| Melting Point | Not available | 242 °C |

| Purity (typical) | ≥98.0% (HPLC)[2] | ≥98.0% (HPLC)[2] |

| IUPAC Name | This compound[1] | This compound hydrochloride |

| InChI | InChI=1S/C8H9NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5,9H2,(H,10,11)[1] | InChI=1S/C8H9NO2.ClH/c9-5-6-2-1-3-7(4-6)8(10)11;/h1-4H,5,9H2,(H,10,11);1H[2] |

| SMILES | C1=CC(=CC(=C1)C(=O)O)CN[1] | Cl.NCc1cccc(c1)C(O)=O[2] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving the reduction of a nitrile or a nitro group. A common and efficient method involves the catalytic hydrogenation of 3-cyanobenzoic acid.

Experimental Protocol: Synthesis via Catalytic Hydrogenation of 3-Cyanobenzoic Acid

This protocol is a representative method for the synthesis of this compound.

Materials:

-

3-Cyanobenzoic acid

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrochloric acid (concentrated)

-

Diatomaceous earth

-

Hydrogen gas

Procedure:

-

A solution of 3-cyanobenzoic acid in methanol is prepared in a hydrogenation vessel.

-

A catalytic amount of 10% palladium on carbon is added to the solution.

-

The vessel is connected to a hydrogen source and purged with hydrogen gas.

-

The mixture is stirred vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure until the theoretical amount of hydrogen has been consumed, as monitored by the uptake of hydrogen.

-

Upon completion of the reaction, the catalyst is removed by filtration through a pad of diatomaceous earth.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

For the preparation of the hydrochloride salt, the crude product is dissolved in a minimal amount of methanol, and concentrated hydrochloric acid is added dropwise until precipitation is complete.

-

The resulting solid is collected by filtration, washed with a small amount of cold methanol, and dried under vacuum to afford this compound hydrochloride.

Diagram 1: Synthetic Pathway of this compound

Caption: Synthesis of this compound from 3-cyanobenzoic acid.

Analytical Methods

The purity and identity of this compound are typically assessed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound.

Table 2: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Diagram 2: Experimental Workflow for HPLC Analysis

Caption: Workflow for the HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound can be confirmed by ¹H and ¹³C NMR spectroscopy. The following are predicted chemical shifts.

¹H NMR (DMSO-d₆, 400 MHz): δ 8.35 (s, 3H, NH₃⁺), 8.05 (s, 1H, Ar-H), 7.95 (d, J=7.8 Hz, 1H, Ar-H), 7.75 (d, J=7.7 Hz, 1H, Ar-H), 7.55 (t, J=7.7 Hz, 1H, Ar-H), 4.05 (s, 2H, CH₂).

¹³C NMR (DMSO-d₆, 101 MHz): δ 167.0 (C=O), 138.5 (Ar-C), 132.5 (Ar-C), 131.0 (Ar-C), 130.0 (Ar-C), 129.5 (Ar-C), 128.5 (Ar-C), 42.5 (CH₂).

Applications in Drug Development

This compound is a valuable building block for the synthesis of a variety of biologically active molecules. Its bifunctional nature, possessing both a carboxylic acid and an amino group, allows for its incorporation into diverse molecular scaffolds.

-

Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[5]

-

Peptide Synthesis: The compound is utilized in peptide synthesis, where it can be incorporated as an unnatural amino acid to introduce conformational constraints or to act as a spacer.[2]

-

Scaffold for Combinatorial Chemistry: Its rigid aromatic core and functional groups make it an ideal scaffold for the construction of combinatorial libraries for drug discovery.

Biological Activity and Signaling Pathways

While the biological activity of the closely related isomer, 4-(aminomethyl)benzoic acid (PAMBA), as an antifibrinolytic agent is well-documented, the specific biological profile of this compound is less extensively studied. However, its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) suggests potential activity as a GABA analogue.

GABA analogues are a class of compounds that can modulate the GABAergic system, which plays a crucial role in regulating neuronal excitability throughout the central nervous system. Deficiencies in GABAergic signaling are implicated in various neurological disorders, including epilepsy and anxiety.

Potential Mechanism of Action as a GABA Analogue: As a structural analogue of GABA, this compound may interact with components of the GABAergic system, such as GABA receptors (GABA-A, GABA-B) or GABA transporters (GATs). Such interactions could potentially lead to anticonvulsant or anxiolytic effects.

Diagram 3: Potential Interaction with the GABAergic Synapse

Caption: Potential sites of action for this compound in the GABAergic synapse.

Further research is required to fully elucidate the specific biological targets and signaling pathways modulated by this compound.

Safety and Handling

This compound and its hydrochloride salt should be handled in accordance with standard laboratory safety procedures. They are classified as harmful if swallowed and can cause skin and serious eye irritation. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling these compounds. Store in a cool, dry, and well-ventilated area away from incompatible substances.

This guide is intended for informational purposes for research and development professionals. All procedures should be carried out by trained individuals in a suitable laboratory setting.

References

- 1. This compound | C8H9NO2 | CID 506073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3-Aminomethyl)benzoic acid hydrochloride | 876-03-9 | FA49095 [biosynth.com]

- 3. This compound = 98.0 HPLC 876-03-9 [sigmaaldrich.com]

- 4. This compound hydrochloride | C8H10ClNO2 | CID 16218772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

3-(Aminomethyl)benzoic acid physical properties

An In-depth Technical Guide on the Physical Properties of 3-(Aminomethyl)benzoic Acid

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core physical properties of this compound. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and logical workflows.

Core Physical and Chemical Properties

This compound is an organic compound featuring both an amino group and a carboxylic acid group attached to a benzene ring. These functional groups dictate its chemical behavior and physical properties, making it a molecule of interest in pharmaceutical and materials science. It is often supplied as a hydrochloride salt to improve its stability and solubility.[1]

Data Presentation: Physical Properties

The following table summarizes the key physical properties of this compound and its common hydrochloride salt form.

| Property | Value | Form | Source(s) |

| Molecular Formula | C₈H₉NO₂ | Free Acid | [2][3] |

| C₈H₁₀ClNO₂ (or C₈H₉NO₂ · HCl) | Hydrochloride Salt | [4][5] | |

| Molecular Weight | 151.16 g/mol | Free Acid | [2][3] |

| 187.62 g/mol | Hydrochloride Salt | [5][6][7] | |

| Melting Point | 242 - 244 °C | Hydrochloride Salt | [4][6] |

| Boiling Point | Data not available (decomposes) | - | |

| Appearance | White to off-white solid/powder | Both | [1][5] |

| Solubility | Slightly soluble in water | Hydrochloride Salt | [4] |

| pKa | Data not available¹ | - | |

| LogP | -1.7 (Calculated) | Free Acid | [2] |

| CAS Number | 2393-20-6 | Free Acid | [2] |

| 876-03-9 | Hydrochloride Salt | [4][5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physical properties. The following sections outline standard protocols for key parameters.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range (typically <2°C) is characteristic of a pure substance.[9]

Apparatus:

-

Mel-Temp apparatus or Thiele tube with oil bath

-

Thermometer (calibrated)

-

Melting point capillary tubes (sealed at one end)

-

Spatula and watch glass

Procedure:

-

Sample Preparation: Place a small amount of the dry this compound sample on a clean watch glass. Crush the solid into a fine powder using a spatula.[10]

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a sample height of 2-3 mm is achieved.[9][10]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the Mel-Temp apparatus or attach it to the thermometer for use with an oil bath.[11]

-

Approximate Determination: Heat the sample rapidly (5-10 °C per minute) to get an approximate melting temperature. Discard this sample.[10]

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new, freshly prepared capillary tube.[10]

-

Measurement: Heat the sample slowly, at a rate of approximately 1-2 °C per minute, once the temperature is within 15-20 °C of the expected melting point.[12]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1 - T2.[10]

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[13]

Apparatus:

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm)

-

Quantitative analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.[13]

-

Solvent Addition: Add a known volume of the desired solvent (e.g., water, buffer, ethanol) to the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow it to reach equilibrium.[13]

-

Phase Separation: Once equilibrium is achieved, remove the vial from the shaker and allow it to stand at the experimental temperature for a short period to let the excess solid settle.[13]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.[13]

-

Analysis: Quantify the concentration of the dissolved compound in the filtered supernatant using a pre-validated analytical method (e.g., HPLC-UV). This is done by comparing the analytical response to a standard curve prepared with known concentrations of the compound.[13]

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and reliable method for determining the pKa values of ionizable groups.[14]

Apparatus:

-

pH meter with a combination glass electrode (calibrated)

-

Automatic titrator or a burette

-

Stir plate and stir bar

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl, 0.1 M NaOH)

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of purified water or a suitable co-solvent system.

-

Titration Setup: Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

-

Titration: Add the standardized titrant (e.g., NaOH for an acidic compound) in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH value and the volume of titrant added.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

pKa Determination: The pKa is the pH at the half-equivalence point. For a monoprotic acid, this is the point where half of the acid has been neutralized. For a molecule with multiple ionizable groups, the curve will show multiple inflection points, each corresponding to a pKa value. The pKa can be determined from the midpoint of the buffer region or by calculating the first derivative of the titration curve (dpH/dV), where the peak corresponds to the equivalence point.

Mandatory Visualization

The following diagram illustrates the workflow for determining the equilibrium solubility of a compound using the industry-standard shake-flask method.

Caption: Workflow for the Shake-Flask Method of Solubility Determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H9NO2 | CID 506073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound hydrochloride, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. 3-(氨甲基)苯甲酸 盐酸盐 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. (3-Aminomethyl)benzoic acid hydrochloride | 876-03-9 | FA49095 [biosynth.com]

- 7. This compound hydrochloride | C8H10ClNO2 | CID 16218772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. community.wvu.edu [community.wvu.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. employees.oneonta.edu [employees.oneonta.edu]

- 13. benchchem.com [benchchem.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 3-(Aminomethyl)benzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 3-(Aminomethyl)benzoic acid in organic solvents. Due to a notable scarcity of direct quantitative data for this specific compound in publicly available literature, this document leverages qualitative information, data from closely related isomers, and established experimental protocols to offer a comprehensive resource for professionals in research and drug development.

Introduction to this compound

This compound, a synthetic amino acid, plays a role in various chemical syntheses. Its structure, featuring both a carboxylic acid and an aminomethyl group, imparts amphoteric properties, influencing its solubility in different media. Understanding its solubility profile in organic solvents is crucial for its application in pharmaceutical formulations, synthesis, and purification processes.

Qualitative Solubility Profile

While specific quantitative data is limited, some qualitative descriptions of the solubility of aminomethylbenzoic acid derivatives are available. Generally, compounds in this family are described as being slightly soluble in cold water and more soluble in hot water. Their solubility in certain organic solvents like ethanol and chloroform is reported to be low. For instance, one source notes that aminomethylbenzoic acid is "hardly soluble" in ethanol and chloroform.

It is critical to consider that this compound can exist as a zwitterion. The solubility of similar compounds, such as 4-(aminomethyl)benzoic acid, is known to be significantly influenced by pH. The zwitterionic form is often less soluble in organic solvents like methanol, while acidification to form the corresponding salt can enhance solubility.

Solubility Data of Related Isomers

To provide a comparative perspective, the following table summarizes the solubility data for the related isomer, p-aminobenzoic acid (PABA), in various solvents. It is crucial to note that this data is for a structural isomer and should be used as a general indicator rather than a direct substitute for the solubility of this compound.

| Solvent | Solubility (g/L) | Temperature (°C) |

| Boiling Water | 11.1 | 100 |

| Ethanol | 125 | Ambient |

| Ether | 16.7 | Ambient |

| Ethyl Acetate | Soluble | Ambient |

| Glacial Acetic Acid | Soluble | Ambient |

| Benzene | Slightly Soluble | Ambient |

| Petroleum Ether | Practically Insoluble | Ambient |

This data is for p-aminobenzoic acid and is intended for comparative purposes only.

Experimental Protocols for Solubility Determination

The following section details a standard experimental methodology for determining the solubility of a compound like this compound.

Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[1]

Methodology:

-

Preparation: Add an excess amount of this compound powder to a sealed flask containing a known volume of the organic solvent to be tested. This ensures the formation of a saturated solution.

-

Equilibration: Place the sealed flask in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the flask for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.

-

Sample Collection: After equilibration, cease agitation and allow any undissolved solid to settle. Carefully extract a sample from the supernatant.

-

Filtration: Immediately filter the collected sample using a suitable syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

-

Calculation: The solubility is then calculated based on the measured concentration and any dilutions performed during the process.

A general workflow for this process is illustrated in the diagram below.

Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification

Accurate quantification of the dissolved solute is paramount. A common approach involves creating a calibration curve.

Methodology:

-

Stock Solution: Prepare a stock solution of this compound of a known concentration in a solvent in which it is freely soluble (e.g., a suitable buffer or a different organic solvent).

-

Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by diluting the stock solution.

-

Measurement: Measure the analytical response (e.g., absorbance for UV-Vis or peak area for HPLC) for each standard solution.

-

Calibration Curve: Plot the analytical response versus the known concentrations of the standard solutions. Perform a linear regression to obtain the equation of the line.

-

Sample Analysis: Measure the analytical response of the filtered sample from the shake-flask experiment.

-

Concentration Calculation: Use the equation from the calibration curve to calculate the concentration of this compound in the experimental sample.

The logical relationship for this analytical procedure is depicted below.

Logical Flow for Analytical Quantification of Solubility.

Conclusion

References

An In-depth Technical Guide to 3-(Aminomethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)benzoic acid is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid benzenoid structure, coupled with the reactive aminomethyl and carboxylic acid functionalities, makes it a versatile building block, or scaffold, for the synthesis of peptidomimetics and other complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in peptide synthesis and as a scaffold in drug design.

Core Molecular Information

The fundamental chemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| CAS Number | 2393-20-6 | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)C(=O)O)CN | [1] |

| InChI Key | GSWYUZQBLVUEPH-UHFFFAOYSA-N | [1] |

Physicochemical and Quantitative Data

A summary of key physicochemical data for this compound and its commonly used hydrochloride salt is presented in the table below. This information is crucial for its application in both chemical synthesis and biological assays.

| Property | This compound | This compound hydrochloride | Reference |

| Appearance | White to off-white solid | White solid | [2] |

| Melting Point | Not reported | 242 °C | [3] |

| pKa (carboxyl) | ~3.07 (estimated for aminobenzoic acids) | Not applicable | [2] |

| pKa (amino) | ~4.79 (estimated for aminobenzoic acids) | Not applicable | [2] |

| LogP | 0.65 (for 3-aminobenzoic acid) | Not applicable | [4] |

| Solubility | Slightly soluble in water | Slightly soluble in water | [2] |

Experimental Protocols

Synthesis of this compound

While various synthetic routes exist, a common approach involves the reduction of a corresponding nitro or cyano precursor. Below is a representative protocol for the synthesis of a related compound, 3-amino-2-methyl benzoic acid, via catalytic hydrogenation, which illustrates the general principles that can be adapted for this compound.

Reaction: Catalytic Hydrogenation of 3-Nitro-2-methylbenzoic Acid[5]

Materials:

-

3-Nitro-2-methylbenzoic acid

-

6504K Nickel catalyst

-

Pure water (solvent)

-

Hydrochloric acid (34% mass concentration)

-

Hydrogen gas

-

High-pressure reactor (autoclave)

-

Beaker, filtration apparatus, convection oven

Procedure:

-

Salt Formation: The starting material, 3-nitro-2-methylbenzoic acid, is first salified.

-

Hydrogenation:

-

The salified raw material is placed in a high-pressure reactor with the 6504K nickel catalyst.

-

Pure water is added as the solvent, with a typical solvent-to-raw-material ratio of 2.5:1.

-

The reactor is sealed and pressurized with hydrogen gas to 2.0 MPa.

-

The reaction mixture is heated to 125 °C and maintained under these conditions with stirring.

-

-

Work-up and Isolation:

-

After the reaction is complete, the reactor is cooled, and the reduced liquid is transferred to a beaker.

-

While stirring, 34% hydrochloric acid is slowly added to adjust the pH to 5.4, at which point the product precipitates out of solution.

-

The solid product is collected by suction filtration.

-

The filter cake is washed and then dried in a convection oven.

-

This method reports a yield of over 95% and a purity of greater than 99%.[5]

-

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound and its derivatives are valuable as linkers or scaffolds in solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the Fmoc/tBu strategy, illustrating how a molecule like this compound could be incorporated.

Materials:

-

Fmoc-protected amino acids

-

Solid support resin (e.g., Wang resin, Rink amide resin)

-

3-(Fmoc-aminomethyl)benzoic acid (as a linker or scaffold component)

-

Coupling reagents (e.g., HBTU, DIC) and additives (e.g., HOBt)

-

Bases (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5)

-

Solvents (DMF, DCM)

-

Peptide synthesis vessel

Procedure:

-

Resin Swelling: The resin is swollen in an appropriate solvent (e.g., DMF or DCM) for 20-30 minutes.[6]

-

First Amino Acid Coupling (Loading): The C-terminal Fmoc-protected amino acid is coupled to the resin using a coupling agent and a base.[6]

-

Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 15-30 minutes. The resin is then washed thoroughly with DMF.[7]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/DIPEA) and added to the resin to form the peptide bond. The reaction progress can be monitored using a ninhydrin test.[7]

-

Chain Elongation: Steps 3 and 4 are repeated for each subsequent amino acid in the desired peptide sequence. 3-(Fmoc-aminomethyl)benzoic acid can be introduced as one of these building blocks.

-

Cleavage and Final Deprotection: Once the peptide chain is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail (e.g., TFA/TIS/water) for 2-3 hours.[7]

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase HPLC.[8]

Visualizations

Logical Workflow for Synthesis and Application

The following diagram illustrates a high-level workflow from the synthesis of this compound to its application in drug discovery.

Caption: A logical workflow from synthesis to application.

Experimental Workflow for Biological Screening

The following diagram outlines a typical workflow for screening derivatives of this compound for their potential as enzyme inhibitors.

Caption: Workflow for enzyme inhibition screening.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique structural features allow for its use as a rigid scaffold to which various functional groups can be appended, leading to the generation of diverse chemical libraries for drug discovery. Its application in solid-phase peptide synthesis further underscores its importance in the development of novel therapeutic agents. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists working with this important molecule.

References

- 1. This compound | C8H9NO2 | CID 506073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. (3-Aminomethyl)benzoic acid hydrochloride | 876-03-9 | FA49095 [biosynth.com]

- 4. 3-Aminobenzoic Acid | C7H7NO2 | CID 7419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 3-(Aminomethyl)benzoic Acid from Toluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(aminomethyl)benzoic acid, a crucial building block in pharmaceutical and chemical research, starting from the readily available raw material, toluene. This document details two main synthetic routes, with a focus on a more viable and efficient four-step pathway. Included are detailed experimental protocols, tabulated quantitative data for each step, and visualizations of the reaction pathways to facilitate understanding and replication in a laboratory setting.

Overview of Synthetic Pathways

Two principal pathways for the synthesis of this compound from toluene are outlined below. Pathway 1 is the more direct and higher-yielding route, while Pathway 2 presents a less efficient alternative.

-

Pathway 1: Via m-Toluic Acid Intermediary This is the preferred and more detailed pathway in this guide. It involves the initial conversion of toluene to m-toluic acid, followed by benzylic bromination, cyanation, and subsequent reduction of the nitrile to the desired aminomethyl group.

-

Pathway 2: Via Nitration of Toluene This alternative route involves the nitration of toluene, oxidation of the methyl group, and reduction of the nitro group. This pathway is generally less favored due to the formation of isomeric mixtures during the initial nitration step and the multi-step process required to convert a carboxylic acid to an aminomethyl group.

Pathway 1: Synthesis via m-Toluic Acid

This four-step synthesis is the most practical approach to producing this compound from a toluene-derived starting material.

Caption: Viable synthesis route for this compound from toluene.

Step 1: Oxidation of m-Xylene to 3-Methylbenzoic Acid (m-Toluic Acid)

While the ultimate starting material is toluene, the most direct route to the key intermediate, 3-methylbenzoic acid, is through the oxidation of m-xylene. m-Xylene can be synthesized from toluene via Friedel-Crafts alkylation. Alternatively, 3-methylbenzoic acid is commercially available.

Experimental Protocol:

A common laboratory preparation involves the oxidation of m-xylene using an oxidizing agent like potassium permanganate or nitric acid.

-

Reaction: m-Xylene is refluxed with an aqueous solution of potassium permanganate. The reaction mixture is then acidified to precipitate the 3-methylbenzoic acid.

-

Reagents and Conditions:

-

m-Xylene

-

Potassium permanganate (KMnO₄)

-

Water

-

Sulfuric acid (H₂SO₄) for acidification

-

Reflux conditions

-

-

Work-up: The reaction mixture is filtered to remove manganese dioxide. The filtrate is then acidified with sulfuric acid, and the precipitated 3-methylbenzoic acid is collected by filtration, washed with cold water, and dried. Recrystallization from ethanol or water can be performed for further purification.

Step 2: Benzylic Bromination of 3-Methylbenzoic Acid

The methyl group of 3-methylbenzoic acid is selectively brominated to yield 3-(bromomethyl)benzoic acid. This reaction is a free-radical substitution.

Experimental Protocol:

-

Reaction: 3-Methylbenzoic acid is reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, in a suitable solvent like carbon tetrachloride or chlorobenzene.

-

Reagents and Conditions:

-

3-Methylbenzoic Acid

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., AIBN or benzoyl peroxide)

-

Solvent (e.g., chlorobenzene, acetonitrile)

-

Reaction temperature: 70-100 °C[1]

-

-

Work-up: After the reaction is complete, the succinimide byproduct is filtered off. The solvent is removed under reduced pressure, and the crude 3-(bromomethyl)benzoic acid can be purified by recrystallization.

Step 3: Cyanation of 3-(Bromomethyl)benzoic Acid

The benzylic bromide is converted to a nitrile through a nucleophilic substitution reaction with a cyanide salt.

Experimental Protocol:

-

Reaction: 3-(Bromomethyl)benzoic acid is reacted with sodium cyanide or potassium cyanide in a polar aprotic solvent. To avoid the release of toxic HCN gas, the benzoic acid is often first converted to its salt by adding a base like potassium hydroxide.

-

Reagents and Conditions:

-

Work-up: The reaction mixture is typically poured into water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to give the crude 3-(cyanomethyl)benzoic acid, which can be purified by recrystallization.

Step 4: Reduction of 3-(Cyanomethyl)benzoic Acid

The final step is the reduction of the cyano group to a primary amine, yielding this compound.

Experimental Protocol:

-

Reaction: Catalytic hydrogenation is a common and effective method for this transformation. The reaction is carried out under a hydrogen atmosphere in the presence of a metal catalyst.

-

Reagents and Conditions:

-

Work-up: The catalyst is removed by filtration. The solvent is evaporated, and the resulting this compound can be purified by recrystallization.

Quantitative Data for Pathway 1

| Step | Starting Material | Product | Reagents | Typical Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, CDCl₃, δ ppm) |

| 1 | m-Xylene | 3-Methylbenzoic Acid | KMnO₄ | 70-80 | 111-113[3] | 2.4 (s, 3H, CH₃), 7.3-7.5 (m, 2H, Ar-H), 7.9-8.1 (m, 2H, Ar-H), 11.0-12.0 (br s, 1H, COOH) |

| 2 | 3-Methylbenzoic Acid | 3-(Bromomethyl)benzoic Acid | NBS, AIBN | 50-70 | 145-148 | 4.55 (s, 2H, CH₂Br), 7.4-7.6 (m, 2H, Ar-H), 7.9-8.1 (m, 2H, Ar-H)[4] |

| 3 | 3-(Bromomethyl)benzoic Acid | 3-(Cyanomethyl)benzoic Acid | NaCN, DMSO | 80-90 | 160-163 | 3.8 (s, 2H, CH₂CN), 7.4-7.6 (m, 2H, Ar-H), 7.9-8.1 (m, 2H, Ar-H) |

| 4 | 3-(Cyanomethyl)benzoic Acid | This compound | H₂, Raney Ni | 85-95 | 242 (as HCl salt)[5] | 3.9 (s, 2H, CH₂NH₂), 7.3-7.5 (m, 2H, Ar-H), 7.8-8.0 (m, 2H, Ar-H) |

Pathway 2: Alternative Synthesis via Nitration

This pathway is generally less efficient due to the formation of isomeric byproducts and the multi-step nature of the final conversion.

Caption: Alternative, less direct synthesis route for this compound.

Brief Description of Steps

-

Nitration of Toluene: Toluene is nitrated using a mixture of nitric acid and sulfuric acid. This reaction yields a mixture of 2-nitrotoluene, 4-nitrotoluene, and only a small amount of the desired 3-nitrotoluene (typically 2-5%)[6]. Separation of the isomers is challenging.

-

Oxidation of 3-Nitrotoluene: The methyl group of 3-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate or chromic acid to give 3-nitrobenzoic acid[7][8][9].

-

Reduction of 3-Nitrobenzoic Acid: The nitro group of 3-nitrobenzoic acid is reduced to an amino group to form 3-aminobenzoic acid. This can be achieved through catalytic hydrogenation or using reducing agents like tin and hydrochloric acid[10][11].

-

Conversion of 3-Aminobenzoic Acid: The conversion of the carboxylic acid group of 3-aminobenzoic acid to an aminomethyl group is a multi-step process that may involve protection of the existing amino group, conversion of the carboxylic acid to an amide or other derivative, and subsequent reduction. This adds complexity and reduces the overall yield.

Conclusion

For the synthesis of this compound from toluene, the pathway proceeding through the 3-methylbenzoic acid intermediate is demonstrably superior in terms of efficiency, yield, and isomeric purity. This guide provides the necessary detailed protocols and data to enable researchers to successfully synthesize this valuable compound. Careful execution of the experimental procedures and adherence to safety precautions are paramount for achieving the desired results.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 3. 4-Bromomethylbenzoic acid(6232-88-8) 1H NMR spectrum [chemicalbook.com]

- 4. 3-(bromomethyl)benzoicacid | C8H7BrO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 5. (3-Aminomethyl)benzoic acid hydrochloride | 876-03-9 | FA49095 [biosynth.com]

- 6. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. 3-Methylbenzoic acid | C8H8O2 | CID 7418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzoic acid, 3-amino-, methyl ester | C8H9NO2 | CID 78274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Benzoic acid, 3-methyl-, methyl ester | C9H10O2 | CID 7435 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-(Aminomethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 3-(Aminomethyl)benzoic acid (CAS No: 2393-20-6). Due to the limited availability of public experimental spectra, this document focuses on predicted mass spectrometry data and outlines standard experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) that are applicable for the analysis of this compound.

Spectroscopic Data Summary

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. This information helps in confirming the molecular weight of a compound and can provide structural information through fragmentation analysis. The predicted mass spectral data for this compound is summarized below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 152.0706 |

| [M+Na]⁺ | 174.0525 |

| [M-H]⁻ | 150.0560 |

| [M+NH₄]⁺ | 169.0971 |

| [M+K]⁺ | 190.0265 |

| [M+H-H₂O]⁺ | 134.0606 |

| [M+HCOO]⁻ | 196.0615 |

| [M+CH₃COO]⁻ | 210.0772 |

Note: Data is based on predictions from computational models.

Experimental Protocols

The following sections detail standardized experimental methodologies for acquiring NMR, IR, and MS data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

The solution is transferred to an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiment: A standard one-dimensional proton experiment is performed.

-

Parameters:

-

Number of scans: 16-64 (to achieve adequate signal-to-noise ratio).

-

Relaxation delay: 1-5 seconds.

-

Pulse width: Calibrated for a 90° pulse.

-

Spectral width: Typically 0-12 ppm.

-

¹³C NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer.

-

Experiment: A standard one-dimensional carbon experiment with proton decoupling.

-

Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Pulse width: Calibrated for a 90° pulse.

-

Spectral width: Typically 0-220 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of solid this compound is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition (FT-IR):

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Experiment: A background spectrum of the empty ATR crystal is recorded. Subsequently, the sample spectrum is recorded.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The final concentration is typically in the range of 1-10 µg/mL.

Data Acquisition (Electrospray Ionization - ESI):

-

Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).

-

Experiment: The sample solution is introduced into the ESI source.

-

Parameters:

-

Ionization mode: Positive or negative ion mode is selected to observe different adducts.

-

Mass range: A range appropriate for the expected molecular weight is scanned (e.g., m/z 50-500).

-

Capillary voltage and cone voltage are optimized to achieve good signal intensity and minimize fragmentation.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound.

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

A Technical Deep Dive: 3-(Aminomethyl)benzoic Acid Hydrochloride versus its Free Base for Researchers and Drug Development Professionals

An In-depth Technical Guide

In the landscape of pharmaceutical research and drug development, the choice between using a salt form or the free base of an active pharmaceutical ingredient (API) is a critical decision that can significantly impact a compound's physicochemical properties, bioavailability, and stability. This technical guide provides a comprehensive comparison of 3-(Aminomethyl)benzoic acid hydrochloride and its corresponding free base, offering researchers, scientists, and drug development professionals a detailed analysis to inform their work.

Physicochemical Properties: A Comparative Analysis

The hydrochloride salt of this compound is generally favored in many applications due to its enhanced solubility and stability.[1] The free base, while a crucial synthetic intermediate, presents different characteristics. A summary of their key physicochemical properties is presented below for a clear comparison.

Table 1: Physicochemical Properties of this compound Hydrochloride vs. Free Base

| Property | This compound Hydrochloride | This compound (Free Base) |

| CAS Number | 876-03-9[2] | 2393-20-6[3] |

| Molecular Formula | C₈H₁₀ClNO₂[2] | C₈H₉NO₂[3] |

| Molecular Weight | 187.62 g/mol [2] | 151.16 g/mol [3] |

| Melting Point | 242-244 °C[4] | Data not available |

| Solubility in Water | Slightly soluble[4] | Data not available |

| pKa (estimated) | Carboxylic Acid: ~3-4, Ammonium: ~9-10 | Carboxylic Acid: ~4.55, Amino: Not available |

Note: pKa values are estimated based on the related compound 3-Aminobenzoic acid, which has a carboxylic acid pKa of 3.07 and an amino pKa of 4.79.[5][6] The aminomethyl group is expected to have a higher pKa for the amino group.

Strategic Advantages in Formulation: Salt vs. Free Base

The selection between the hydrochloride salt and the free base is a pivotal decision in drug formulation. The salt form often enhances the dissolution rate and bioavailability of a compound.[7] For basic drugs, the hydrochloride salt is a common choice, accounting for a significant percentage of all basic drug salt forms.[8]

The improved aqueous solubility of the hydrochloride salt can be particularly advantageous for parenteral dosage forms.[7] Conversely, the less soluble free base might be more suitable for developing extended-release formulations.[8] The choice of the API form can also influence the manufacturing process, stability during storage, and even patient outcomes.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are methodologies for the synthesis of this compound hydrochloride and its conversion to the free base, as well as a general procedure for pKa determination.

Synthesis of this compound Hydrochloride

A common synthetic route to this compound hydrochloride involves the reduction of 3-cyanobenzoic acid.

Experimental Workflow: Synthesis of this compound Hydrochloride

Caption: Synthesis of this compound HCl.

Methodology:

-

Dissolution: Suspend 3-cyanobenzoic acid in tetrahydrofuran (THF) and gently heat until fully dissolved.

-

Addition of Reagents: Add isopropanol to the solution and allow it to cool to room temperature. Slowly add pre-cooled concentrated hydrochloric acid, followed by the addition of platinum(IV) oxide catalyst.

-

Hydrogenation: Subject the reaction mixture to hydrogenation under 55 psi of hydrogen pressure overnight.

-

Isolation and Purification: Upon completion, add ether to precipitate the product. Collect the precipitate by filtration and wash with ether. Dissolve the resulting solid in methanol and filter to remove the catalyst. Finally, remove the solvent under reduced pressure to yield this compound hydrochloride.

Conversion of this compound Hydrochloride to Free Base

The free base can be obtained from the hydrochloride salt through a neutralization reaction.

Experimental Workflow: Conversion to Free Base

Caption: Conversion of Hydrochloride to Free Base.

Methodology:

-

Dissolution: Dissolve this compound hydrochloride in water.

-

Neutralization: Slowly add a solution of a suitable base, such as sodium hydroxide or sodium bicarbonate, until the pH of the solution reaches approximately 7-8.

-

Isolation: Extract the aqueous solution with an appropriate organic solvent, such as ethyl acetate. Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the free base.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) are crucial for understanding the ionization behavior of a compound at different pH values.

Experimental Workflow: pKa Determination

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(氨甲基)苯甲酸 盐酸盐 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C8H9NO2 | CID 506073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. 3-Aminobenzoic Acid | C7H7NO2 | CID 7419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmaoffer.com [pharmaoffer.com]

An In-depth Technical Guide to the Synthesis of 3-(Aminomethyl)benzoic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 3-(aminomethyl)benzoic acid methyl ester, a versatile building block in pharmaceutical and chemical research.[1] This document details experimental protocols, presents quantitative data for key transformations, and includes visualizations of synthetic pathways and experimental workflows to aid in laboratory application.

Executive Summary

This compound methyl ester and its hydrochloride salt are valuable intermediates in the synthesis of a variety of compounds, including analgesics and anti-inflammatory drugs.[1] Its bifunctional nature, possessing both a primary amine and a methyl ester, allows for diverse chemical modifications, making it a crucial component in the development of novel therapeutic agents and agrochemicals.[1] This guide focuses on two principal and industrially relevant synthetic strategies: the catalytic hydrogenation of methyl 3-cyanobenzoate and the direct Fischer esterification of this compound. Each route is presented with detailed procedural information and comparative data to assist researchers in selecting the most suitable method for their specific needs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound methyl ester and its hydrochloride salt is provided in the table below.

| Property | This compound methyl ester | This compound methyl ester hydrochloride |

| CAS Number | 93071-65-9[2] | 17841-68-8[3] |

| Molecular Formula | C₉H₁₁NO₂[4] | C₉H₁₂ClNO₂[3] |

| Molecular Weight | 165.19 g/mol [4] | 201.65 g/mol [3] |

| Appearance | Not specified | Solid |

| Purity | Not specified | ≥95% |

| Storage | Store in freezer, under -20°C in a dark place under inert atmosphere[2] | 2-8°C, under inert atmosphere |

Synthetic Routes

Two primary synthetic routes are detailed below, offering flexibility in starting material selection and reaction conditions.

Route A: Catalytic Hydrogenation of Methyl 3-cyanobenzoate

This route involves the reduction of a nitrile to a primary amine, a well-established and high-yielding transformation. The synthesis of the starting material, methyl 3-cyanobenzoate, is also briefly described.

Synthesis of Methyl 3-cyanobenzoate

Methyl 3-cyanobenzoate can be prepared from 3-formylbenzoic acid methyl ester. In a typical procedure, 3-formylbenzoic acid methyl ester is refluxed with hydroxylamine hydrochloride in formic acid. After 3 hours, the reaction mixture is worked up to yield the desired nitrile. A patent describes a process with a total yield of over 80% and a purity of 98%.[5]

Catalytic Hydrogenation

The reduction of the nitrile group in methyl 3-cyanobenzoate to the aminomethyl group is typically achieved through catalytic hydrogenation. Common catalysts for this transformation include Raney Nickel and Palladium on Carbon (Pd/C).

Figure 1: Synthetic pathway for the catalytic hydrogenation of methyl 3-cyanobenzoate.

Experimental Protocol: Catalytic Hydrogenation of Methyl 3-cyanobenzoate (General Procedure)

-

Catalyst Preparation: In a suitable hydrogenation vessel, suspend the catalyst (e.g., 5-10 mol% of 10% Pd/C or a slurry of Raney Nickel) in a solvent such as methanol or ethanol.

-

Reaction Setup: Add a solution of methyl 3-cyanobenzoate in the same solvent to the vessel.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically 1-5 atm) and stir the mixture vigorously at a suitable temperature (e.g., room temperature to 50°C).

-

Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques such as TLC or GC.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by distillation or crystallization.

Quantitative Data

While specific yield data for the hydrogenation of methyl 3-cyanobenzoate is not provided in the search results, the reduction of nitriles to primary amines via catalytic hydrogenation is generally a high-yielding reaction.

Route B: Fischer Esterification of this compound

This route is a direct and often preferred method when the corresponding carboxylic acid is readily available. This compound is commercially available, making this a straightforward approach.

Figure 2: Synthetic pathway for the Fischer esterification of this compound.

Experimental Protocol: Fischer Esterification of this compound

The following is a general procedure for the Fischer esterification of an amino acid, adapted for this compound.

-

Reaction Setup: In a round-bottomed flask, suspend this compound in an excess of methanol.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or by bubbling dry hydrogen chloride gas through the solution.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux for a period of 1-4 hours. The progress of the reaction can be monitored by TLC.

-

Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then dissolved in water and the pH is carefully adjusted to 7-8 with a base such as sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: The aqueous solution is extracted several times with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or distillation.

Quantitative Data

A patent describing a similar process for the synthesis of methyl 4-(aminomethyl)benzoate from 4-(aminomethyl)benzoic acid reports a yield of 88-89%.[1] It is expected that the esterification of the meta-isomer would proceed with a similar efficiency.

Experimental Workflow and Purification

The general workflow for the synthesis and purification of this compound methyl ester is depicted below.

Figure 3: General experimental workflow for synthesis and purification.

Purification Details

-

Recrystallization: This technique can be effective if a suitable solvent is found in which the product is soluble at high temperatures and insoluble at low temperatures, while impurities remain soluble at all temperatures.

-

Column Chromatography: Silica gel column chromatography is a powerful tool for separating the desired product from starting materials and byproducts, especially if they have different polarities. A typical elution system would be a gradient of ethyl acetate in hexane.

-

Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for purification, particularly for removing non-volatile impurities.

Conclusion

The synthesis of this compound methyl ester can be effectively achieved through two primary routes: the catalytic hydrogenation of methyl 3-cyanobenzoate and the Fischer esterification of this compound. The choice of route will likely depend on the availability and cost of the starting materials. The esterification of the commercially available this compound represents a more direct and potentially more economical approach. This guide provides the necessary foundational information, including detailed procedural outlines and expected outcomes, to enable researchers to successfully synthesize this important chemical intermediate. Further optimization of the presented general protocols may be required to achieve the desired yield and purity for specific research applications.

References

- 1. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

- 2. 93071-65-9|Methyl 3-(aminomethyl)benzoate|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. Methyl 3-(aminomethyl)benzoate | C9H11NO2 | CID 2794826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN101891649B - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]

A Technical Guide to the Chemical Reactivity of the Aminomethyl Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminomethyl group (–CH₂NH₂) is a fundamental functional group in organic chemistry and medicinal chemistry, characterized by its primary amine linked to a methylene bridge. Its unique combination of basicity, nucleophilicity, and steric accessibility dictates its chemical reactivity and makes it a valuable moiety in synthetic chemistry. It is a key building block in the synthesis of a vast array of compounds, including natural products, pharmaceuticals, and functional materials.[1] In drug development, the aminomethyl group often serves as a critical pharmacophore, participating in key drug-receptor interactions that modulate biological activity.[2][3] This guide provides an in-depth exploration of the core chemical reactivity of the aminomethyl group, detailing its involvement in cornerstone organic reactions, its role in medicinal chemistry, and the strategic considerations for its protection and manipulation in complex syntheses.

Introduction to the Aminomethyl Group

An aminomethyl group is a monovalent functional group with the formula –CH₂NH₂. It consists of a methyl group substituted by an amino group.[4] Its reactivity is primarily governed by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties. This group is the simplest 1-aminoalkyl group and is a common feature in a wide range of biologically active molecules.[3][4] The presence of the aminomethyl group can significantly influence a molecule's physicochemical properties, including its solubility, pKa, and ability to engage in hydrogen bonding.

Core Chemical Reactivity

The reactivity of the aminomethyl group is dominated by the nitrogen atom's lone pair. This makes it a potent nucleophile and a Brønsted-Lowry base.

-

Nucleophilicity : The aminomethyl group readily attacks electrophilic centers. This reactivity is harnessed in numerous synthetic transformations, including alkylation, acylation, and condensation reactions. However, over-alkylation is a common challenge, as the resulting secondary amine is often more nucleophilic than the primary starting material.[1][5]

-

Basicity : As an amine, the aminomethyl group is basic and will be protonated in acidic media to form an aminomethylium salt (–CH₂NH₃⁺). The basicity is a crucial factor in its biological role, as it allows for ionic interactions with acidic residues in receptor binding pockets.[2][6] The pKa value of the conjugate acid is a key parameter influencing its degree of protonation at physiological pH.

Key Synthetic Reactions

The aminomethyl group is central to several powerful C-C and C-N bond-forming reactions.

The Mannich Reaction

The Mannich reaction is a cornerstone of organic synthesis that installs an aminomethyl group (or a substituted derivative) onto a carbon atom adjacent to a carbonyl group.[1] It is a three-component condensation involving an active hydrogen compound (e.g., a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine.[7][8] The product is a β-amino carbonyl compound, commonly known as a Mannich base.[1] This reaction is essential for synthesizing numerous natural products and pharmaceuticals.[1]

The mechanism involves the initial formation of an electrophilic iminium ion from the amine and formaldehyde. This ion is then attacked by the enol form of the active hydrogen compound.[9]

Caption: Mechanism of the Mannich Reaction.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[10][11] This reaction can be considered a special intramolecular case of the Mannich reaction.[10] The driving force is the formation of an electrophilic iminium ion, which is then attacked by the electron-rich aromatic ring.[12][13] The reaction is particularly efficient with electron-rich aromatic systems like indoles.[10]

Caption: Workflow of the Pictet-Spengler Reaction.

Synthesis via Reductive Amination

Reductive amination is one of the most versatile and widely used methods for synthesizing amines, including those containing the aminomethyl group.[14] The process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[15][16] To synthesize a primary aminomethyl group, ammonia is typically used. The reaction is often performed as a one-pot procedure.[14]

Common reducing agents are chosen for their ability to selectively reduce the imine in the presence of the starting carbonyl compound.[15] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective for this purpose.[15][17]

Caption: General workflow for one-pot reductive amination.

The Aminomethyl Group in Medicinal Chemistry

The aminomethyl group is a prevalent feature in many pharmaceutical compounds, where it often plays a crucial role in the drug's mechanism of action.[3]

Role as a Pharmacophore

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The aminomethyl group frequently acts as a key part of a pharmacophore due to its ability to:

-

Form Ionic Bonds : In its protonated state, the group can form strong ionic bonds (salt bridges) with negatively charged residues (e.g., aspartate, glutamate) in a receptor's binding site.[6][18]

-

Act as a Hydrogen Bond Donor : The –NH₂ moiety can donate hydrogen bonds, which are critical for ligand-receptor specificity and affinity.[6]

A notable example is the 9-aminomethyl-9,10-dihydroanthracene (AMDA) scaffold. AMDA is a selective 5-HT₂A receptor antagonist, and its aminomethyl group is crucial for its high-affinity binding.[2][19]

Bioisosteric Replacements

In drug design, bioisosteric replacement—the substitution of one group with another that has similar physicochemical properties—is a common strategy to optimize potency, selectivity, and pharmacokinetic profiles.[20][21] The aminomethyl group can be modified or replaced to fine-tune a drug's properties.

| Original Group | Bioisostere Example | Rationale for Replacement |

| -CH₂NH₂ | -CH₂OH | Replaces a basic group with a polar, neutral hydrogen bond donor/acceptor. |

| -CH₂F | Reduces basicity and can alter metabolic stability.[20] | |

| -CH(CF₃)NH₂ | The α-trifluoromethylamino group can act as an amide surrogate, enhancing metabolic stability.[22] | |

| 1,2,3-Triazole moiety | Can mimic the hydrogen bonding properties of the amine while being metabolically more robust.[23][24] |

Protecting Group Strategies

During multi-step syntheses, the high reactivity of the aminomethyl group often necessitates its protection to prevent unwanted side reactions.[25][26] The choice of a protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal.[27]

Common protecting groups for amines include:

-

tert-Butyloxycarbonyl (Boc) : Stable to a wide range of conditions but easily removed with acid (e.g., TFA).

-

Benzyloxycarbonyl (Cbz) : Stable to acidic and basic conditions, typically removed by catalytic hydrogenation.

-

9-Fluorenylmethyloxycarbonyl (Fmoc) : Stable to acid but readily cleaved by a base (e.g., piperidine).[28]

The use of orthogonal protecting groups (e.g., Boc and Fmoc in the same molecule) allows for the selective deprotection of one amine in the presence of another, a cornerstone of complex syntheses like solid-phase peptide synthesis.[26]

Experimental Protocols

General Protocol for Aminomethylation of 4-Hydroxyquinolines (Mannich Reaction)

This protocol describes a general procedure for the aminomethylation of a substituted 4-hydroxyquinoline, a reaction of interest for generating compounds with potential cytotoxic activity.[29]

-

Reaction Setup : In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted 4-hydroxyquinoline (1.0 equivalent) in a suitable solvent such as ethanol (EtOH) or dichloromethane (DCM).[29]

-

Addition of Reagents : To the stirred solution, add the secondary amine (e.g., piperidine, 1.0–2.0 equivalents) followed by paraformaldehyde (1.0–2.0 equivalents).[29]

-

Reaction Conditions : Attach a reflux condenser and heat the reaction mixture. Reaction progress should be monitored by Thin-Layer Chromatography (TLC). Reaction times can vary significantly (1 to 24 hours) depending on the specific substrates.[29]

-

Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.[29]

-

Purification : Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to isolate the final product.[29]

-

Characterization : Confirm the structure and purity of the aminomethylated product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[29]

General Protocol for Reductive Amination

This protocol provides a stepwise procedure for the reductive amination of an aldehyde with a primary amine.

-

Imine Formation : Dissolve the aldehyde (1.0 equivalent) and the primary amine (1.0-1.2 equivalents) in a suitable solvent like methanol (MeOH) or 1,2-dichloroethane (DCE).[17] Stir the mixture at room temperature. The formation of the imine can be monitored by TLC or NMR.

-

Reduction : Once imine formation is significant, cool the reaction mixture in an ice bath. Carefully add the reducing agent, such as sodium borohydride (NaBH₄, 1.5 equivalents), in small portions. (Note: For one-pot reactions where the aldehyde is present, a more selective reagent like NaBH₃CN is preferred).[15]

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir until completion (as monitored by TLC).

-

Work-up : Quench the reaction by slowly adding water or a dilute acid solution. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification : Purify the crude product via silica gel column chromatography or distillation to yield the pure secondary amine.

Quantitative Data Summary

Quantitative data is essential for understanding and predicting the reactivity and biological activity of aminomethyl-containing compounds.

Table 1: Selected Yields for Aminomethylation Reactions

| Reaction Type | Substrates | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Mannich | 2,2,5-trimethyl-4-oxotetrahydropyran, Dimethylamine, Formalin | 2,2,5-trimethyl-5-dimethylaminomethyl-4-oxotetrahydropyran | 61% | |

| Mannich | 2,2,5-trimethyl-4-oxotetrahydrothiapyran, Dimethylamine, Formalin | 2,2,5-trimethyl-5-dimethylaminomethyl-4-oxotetrahydrothiapyran | 56% | |

| Mannich | 4-Hydroxyquinoline, Piperidine, Paraformaldehyde | 3-(Piperidin-1-ylmethyl)quinolin-4-ol | Varies | [29] |

| Mannich | Nitroxoline, Formalin, Pyridine, Various primary amines | 7-Aminomethylated nitroxoline derivatives | Varies |[7][30] |

Table 2: Binding Affinities of Aminomethyl-Containing Ligands

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Activity | Reference |

|---|---|---|---|---|

| 9-aminomethyl-9,10-dihydroanthracene (AMDA) | 5-HT₂A | 9.5 - 21 | Antagonist | [19] |

| Odanacatib (contains α-trifluoromethyl amine) | Cathepsin K | - | Inhibitor |[22] |

Conclusion

The aminomethyl group is a small but powerful functional group whose chemical reactivity is central to a diverse range of applications, from the total synthesis of complex natural products to the design of potent pharmaceuticals. Its fundamental properties of nucleophilicity and basicity are leveraged in classic name reactions like the Mannich and Pictet-Spengler reactions. In medicinal chemistry, it frequently serves as an indispensable pharmacophoric element for high-affinity drug-receptor interactions. A thorough understanding of its reactivity, synthetic routes, and strategic manipulation through protecting groups is therefore essential for professionals in chemical research and drug development.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Potential Modes of Interaction of 9-Aminomethyl-9,10-dihydroanthracene (AMDA) Derivatives with the 5-HT2A Receptor: A Ligand Structure-Affinity Relationship, Receptor Mutagenesis and Receptor Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aminomethyl group - Wikipedia [en.wikipedia.org]

- 5. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. wpage.unina.it [wpage.unina.it]

- 7. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mannich Reaction [organic-chemistry.org]

- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 13. grokipedia.com [grokipedia.com]

- 14. Reductive amination - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. 9-(Aminomethyl)-9,10-dihydroanthracene is a novel and unlikely 5-HT2A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 21. drughunter.com [drughunter.com]

- 22. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 25. benchchem.com [benchchem.com]

- 26. Protective Groups [organic-chemistry.org]

- 27. jocpr.com [jocpr.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. benchchem.com [benchchem.com]

- 30. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Acidity and pKa of 3-(Aminomethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of 3-(aminomethyl)benzoic acid, a key parameter influencing its physicochemical properties, and by extension, its behavior in biological systems. Due to a lack of direct experimental data for this compound in publicly available literature, this guide leverages data from its structural isomer, 3-aminobenzoic acid, and computational predictions to offer a thorough analysis. This document is intended to be a valuable resource for professionals in pharmacology and medicinal chemistry.

Acidity and Dissociation Constants (pKa)

The acidity of this compound is characterized by two dissociation constants, pKa₁, corresponding to the deprotonation of the carboxylic acid group, and pKa₂, corresponding to the deprotonation of the protonated aminomethyl group. As a zwitterionic compound, its charge state is highly dependent on the ambient pH.

For comparative purposes, the experimental pKa values for 3-aminobenzoic acid are presented below. It is important to note that these values are for a structural isomer and should be used as a reference with caution.

Table 1: Comparison of pKa Values

| Compound | Functional Group | pKa Value | Data Type | Reference |

| This compound | Carboxylic Acid (pKa₁) | ~3.5 - 4.0 | Predicted | Estimated based on benzoic acid and electronic effects |

| Aminomethyl (pKa₂) | ~9.5 - 10.0 | Predicted | Estimated based on benzylamine | |